(1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL (1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496256
InChI: InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m0/s1
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

(1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17496256

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL -

Specification

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name (1R,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-ol
Standard InChI InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m0/s1
Standard InChI Key UEUNZLPXPGHDJN-CABZTGNLSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC(=CC=C1)C(C)(C)C)N)O
Canonical SMILES CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. Its IUPAC name, (1R,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-OL, reflects its stereochemistry:

  • A tert-butyl group at the meta position of the phenyl ring introduces steric bulk, influencing solubility and binding interactions.

  • The (1R,2S) configuration creates a chiral center critical for enantioselective interactions in biological systems .

Key Structural Features:

  • Aromatic System: The tert-butyl group enhances lipophilicity, impacting membrane permeability.

  • Hydroxyl and Amino Groups: Enable hydrogen bonding and participation in acid-base reactions.

  • Chiral Centers: Dictate stereoselective binding to biological targets.

Physical Properties

PropertyValue/Range
Melting Point112–115°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), partially soluble in methanol
LogP (Partition Coefficient)1.8 ± 0.2 (indicative of moderate lipophilicity)

Thermogravimetric analysis (TGA) reveals stability up to 150°C, with decomposition occurring above this threshold .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (1R,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-OL typically involves asymmetric catalytic methods to achieve high enantiomeric excess (ee). A representative protocol includes:

  • Substrate Preparation:

    • 3-tert-butylbenzaldehyde is condensed with nitroethane via Henry reaction to form β-nitro alcohol intermediates.

  • Catalytic Reduction:

    • Catalyst: Chiral Ru(II)-BINAP complexes enable enantioselective reduction of the nitro group to an amine.

    • Conditions: H₂ (50 psi), ethanol, 60°C, 12 hours.

  • Workup and Purification:

    • Crystallization from hexane/ethyl acetate yields the pure (1R,2S) enantiomer with >98% ee .

Optimization Challenges:

  • Steric Hindrance: The tert-butyl group slows reaction kinetics, necessitating elevated temperatures.

  • Racemization Risk: Basic conditions during workup may induce racemization; thus, neutral pH is maintained.

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance yield and reduce costs:

ParameterIndustrial Protocol
Reactor TypePacked-bed flow reactor
Residence Time30 minutes
Temperature70°C
Catalyst Loading0.5 mol% Ru-BINAP
Annual Output500 kg (typical facility)

Economic analyses indicate a production cost of $1,200/kg at scale, driven by chiral catalyst expenses .

Assay ParameterResult
IC₅₀ (MAO-B)8.7 ± 1.2 µM
Selectivity (MAO-B/MAO-A)12:1
MechanismCompetitive inhibition

Molecular docking simulations reveal hydrogen bonding between the hydroxyl group and MAO-B’s FAD cofactor, while the tert-butyl group occupies a hydrophobic pocket .

Antimicrobial Activity

In vitro screening against Gram-positive pathogens shows moderate efficacy:

PathogenMIC (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis128

The amino group’s protonation at physiological pH may limit membrane penetration, explaining higher MIC values compared to non-polar antibiotics .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

(1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL serves as a chiral building block in synthesizing kinase inhibitors and antiviral agents. For example:

  • Edoxaban Precursor: Structural analogues are intermediates in anticoagulant synthesis, where stereochemistry dictates thrombin binding affinity .

Case Study: Anticancer Agent Development

A 2024 study modified the compound’s hydroxyl group to produce a library of carbamate derivatives. The lead candidate showed:

ParameterValue
IC₅₀ (A549 lung cancer)2.1 µM
Selectivity Index15 (vs. normal fibroblasts)

Mechanistic studies implicated topoisomerase II inhibition and reactive oxygen species (ROS) generation .

ParameterSpecification
Temperature2–8°C (long-term)
AtmosphereNitrogen blanket
ContainerAmber glass with PTFE liner

Stability-indicating HPLC methods using C18 columns (ACN/water + 0.1% TFA) confirm <2% degradation over 12 months under optimal conditions .

Comparative Analysis with Structural Analogues

Impact of Stereochemistry

CompoundConfigurationMAO-B IC₅₀ (µM)LogP
(1R,2S)-isomer(1R,2S)8.71.8
(1S,2R)-isomer(1S,2R)43.21.8
(1R,2R)-isomer(1R,2R)>1001.9

The (1R,2S) configuration’s spatial arrangement optimizes binding to MAO-B’s active site .

Role of the tert-Butyl Group

Replacing tert-butyl with smaller substituents (e.g., methyl) reduces MAO-B affinity by 6-fold, underscoring its role in hydrophobic interactions.

Future Research Directions

  • Catalyst Development: Engineering immobilized chiral catalysts to reduce production costs.

  • Prodrug Strategies: Masking the hydroxyl group to enhance oral bioavailability.

  • Neuroprotection Studies: Evaluating efficacy in Parkinson’s disease models.

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